molecular formula C27H30N2O4S B15027685 benzyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

benzyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,4-dihydro-2H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

Cat. No.: B15027685
M. Wt: 478.6 g/mol
InChI Key: LBPSACKHHCYERO-UHFFFAOYSA-N
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Description

BENZYL 8-METHYL-6-[4-(3-METHYLBUTOXY)PHENYL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE: is a complex organic compound with a unique structure that includes a pyrimido[2,1-b][1,3]thiazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of BENZYL 8-METHYL-6-[4-(3-METHYLBUTOXY)PHENYL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE typically involves multi-step organic reactionsSpecific reaction conditions, including temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and green chemistry principles are often employed to minimize waste and energy consumption .

Chemical Reactions Analysis

Types of Reactions

BENZYL 8-METHYL-6-[4-(3-METHYLBUTOXY)PHENYL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

BENZYL 8-METHYL-6-[4-(3-METHYLBUTOXY)PHENYL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of BENZYL 8-METHYL-6-[4-(3-METHYLBUTOXY)PHENYL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to therapeutic effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • BENZYL 8-METHYL-4-OXO-6-(3,4,5-TRIMETHOXYPHENYL)-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE
  • BENZYL 6-[4-(METHOXYCARBONYL)PHENYL]-8-METHYL-4-OXO-3,4-DIHYDRO-2H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE

Uniqueness

The uniqueness of BENZYL 8-METHYL-6-[4-(3-METHYLBUTOXY)PHENYL]-4-OXO-2H,3H,4H,6H-PYRIMIDO[2,1-B][1,3]THIAZINE-7-CARBOXYLATE lies in its specific substituents, which confer distinct chemical and biological properties. These differences can influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C27H30N2O4S

Molecular Weight

478.6 g/mol

IUPAC Name

benzyl 8-methyl-6-[4-(3-methylbutoxy)phenyl]-4-oxo-3,6-dihydro-2H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate

InChI

InChI=1S/C27H30N2O4S/c1-18(2)13-15-32-22-11-9-21(10-12-22)25-24(26(31)33-17-20-7-5-4-6-8-20)19(3)28-27-29(25)23(30)14-16-34-27/h4-12,18,25H,13-17H2,1-3H3

InChI Key

LBPSACKHHCYERO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C(=O)CCSC2=N1)C3=CC=C(C=C3)OCCC(C)C)C(=O)OCC4=CC=CC=C4

Origin of Product

United States

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